1-(3,4-Dichlorophenyl)-3-methylurea

Environmental Fate Soil Persistence Half-Life

Procure high-purity DCPMU (CAS 3567-62-2) as a critical analytical standard for environmental monitoring. Its 24.8-day soil half-life and distinct endocrine activity in fish, unlike parent herbicides, make it essential for accurate risk assessment and toxicology studies. Using inappropriate analogs compromises quantitative validity in LC-MS/MS method validation.

Molecular Formula C8H8Cl2N2O
Molecular Weight 219.06 g/mol
CAS No. 3567-62-2
Cat. No. B119341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-3-methylurea
CAS3567-62-2
SynonymsN-(3,4-Dichlorophenyl)-N’-methylurea;  1-(3,4-Dichlorophenyl)-3-methylurea;  1-Methyl-3-(3,4-dichlorophenyl)urea;  3,4-DCPMU;  3-(3,4-Dichlorophenyl)-1-_x000B_methylurea;  DCPMU;  Monomethyldiuron;  N-(3,4-Dichlorophenyl)-N’-methylurea;  N-Demethoxylinuron;  N-Meth
Molecular FormulaC8H8Cl2N2O
Molecular Weight219.06 g/mol
Structural Identifiers
SMILESCNC(=O)NC1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C8H8Cl2N2O/c1-11-8(13)12-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H2,11,12,13)
InChIKeyIDQHRQQSSQDLTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3567-62-2 1-(3,4-Dichlorophenyl)-3-methylurea (DCPMU) Procurement Guide


1-(3,4-Dichlorophenyl)-3-methylurea (CAS 3567-62-2), also known as DCPMU or N-demethoxylinuron, is a phenylurea herbicide metabolite derived from the N-demethylation of diuron and linuron . It is a solid at room temperature with a molecular weight of 219.07 g/mol and a melting point of 155.5 °C . As an environmental transformation product, DCPMU is a critical analytical standard for monitoring the fate and ecological risk of phenylurea herbicides [1].

Why Generic Phenylurea Metabolite Standards Cannot Substitute for 1-(3,4-Dichlorophenyl)-3-methylurea


Phenylurea metabolites exhibit distinct environmental behaviors and toxicological profiles that are not interchangeable. Simple substitution with 3,4-dichloroaniline (DCA), 1-(3,4-dichlorophenyl)urea (DCPU), or the parent herbicides (diuron, linuron) will yield erroneous conclusions in persistence, mobility, toxicity, and exposure assessments [1]. The specific N-methyl substitution on DCPMU confers unique physicochemical properties, including a longer soil half-life (DT50 = 24.8 days) than diuron (16 days) [2], and distinct cellular toxicity patterns where DCPMU is the most potent metabolite in Caco-2 cells [3]. Using an inappropriate analog compromises the quantitative validity of environmental monitoring, risk assessment, and metabolism studies.

Quantitative Differential Evidence for 1-(3,4-Dichlorophenyl)-3-methylurea (DCPMU) vs. Comparators


DCPMU Exhibits Superior Environmental Persistence Compared to Diuron and DCPU

DCPMU (1-(3,4-dichlorophenyl)-3-methylurea) demonstrates significantly longer soil persistence than its parent diuron and the further metabolite DCPU. In laboratory soil degradation studies, the DT50 (half-life) for DCPMU was 24.8 days, compared to 16 days for diuron and approximately 8 days for DCPU [1]. This 55% longer half-life indicates that DCPMU will remain detectable in soil for a more extended period, making it a critical target analyte for long-term environmental monitoring.

Environmental Fate Soil Persistence Half-Life

DCPMU is Classified as an Intermediate Leaching Contaminant (GUS 1.8-2.8) Unlike Non-Leaching Linuron

The Groundwater Ubiquity Score (GUS) categorizes DCPMU as an intermediate contaminant (GUS 1.8-2.8), whereas its parent linuron exhibits a non-leaching behavior (GUS < 1.8) [1]. This classification is derived from DCPMU's lower adsorption coefficient (Koc) and higher water solubility compared to linuron, resulting in a higher potential for vertical transport through soil profiles.

Groundwater Contamination Leaching Potential GUS Index

DCPMU Demonstrates Highest Cytotoxicity in Human Colon Adenocarcinoma (Caco-2) Cells

In a comparative cytotoxicity study using human cell lines, DCPMU was the most potent metabolite in Caco-2 (human colon adenocarcinoma) cells. The order of cytotoxicity based on IC50 values in Caco-2 cells was DCPMU > DCPU > DCA, with diuron showing no significant effect at tested concentrations [1]. This cell-specific potency contrasts with results in BeWo cells, where DCA was most toxic, highlighting DCPMU's unique toxicological fingerprint.

Toxicology In Vitro Cytotoxicity Cell Viability

DCPMU Significantly Reduces Plasma Testosterone (36.8%) While Diuron Shows No Effect

In an in vivo study with male Nile tilapia (Oreochromis niloticus), exposure to DCPMU at 100 ng/L significantly reduced plasma testosterone concentrations by 36.8%, whereas exposure to diuron at the same concentration did not cause a significant change [1]. This indicates that the endocrine-disrupting potential resides in the metabolite, not the parent compound. DCA (3,4-dichloroaniline) produced a similar reduction of 39.4%.

Endocrine Disruption Aquatic Toxicology Hormone Modulation

DCPMU Accumulates in Stream Sediments at Higher Concentrations than Parent Diuron

In a field study of a sugarcane farm, the ratio of DCPMU to diuron concentrations in stream sediments was greater than 1, indicating preferential accumulation or persistence of the metabolite [1]. Diuron concentrations ranged from 3-22 µg/kg while DCPMU concentrations were higher at 4-31 µg/kg [2]. This finding underscores the importance of monitoring the metabolite rather than the parent compound alone for accurate exposure assessment in aquatic ecosystems.

Environmental Monitoring Sediment Analysis Agricultural Runoff

Analytical Method Recovery for DCPMU (80-102%) is Superior to DCA (60-78%)

A validated HPLC method for the determination of linuron and its metabolites in potatoes reported method recoveries of 80-102% for DCPMU, DCPU, and linuron, while recovery for 3,4-dichloroaniline (DCA) was significantly lower at 60-78% [1]. This indicates that analytical workflows optimized for DCPMU yield more reliable and reproducible quantification compared to those targeting the aniline metabolite.

Analytical Chemistry Method Validation HPLC

Recommended Application Scenarios for 1-(3,4-Dichlorophenyl)-3-methylurea (DCPMU)


Environmental Fate & Groundwater Monitoring Studies

DCPMU is the preferred analytical standard for studies assessing the long-term environmental fate of diuron and linuron. Its 24.8-day soil half-life and intermediate leaching potential (GUS 1.8-2.8) make it a more persistent and mobile marker than the parent herbicides [1]. Procurement of high-purity DCPMU is essential for accurate quantification in soil, sediment, and groundwater samples, especially when modeling contaminant transport or assessing compliance with water quality regulations.

Aquatic Toxicology & Endocrine Disruption Research

For in vivo studies investigating sub-lethal effects in fish, DCPMU is a critical compound. Unlike diuron, DCPMU significantly reduces plasma testosterone (36.8% at 100 ng/L) and alters dopamine levels, impacting behavior and reproduction [2]. This metabolite-specific endocrine activity necessitates its inclusion as a reference standard in assays designed to evaluate the ecological risks of phenylurea herbicide runoff in aquatic environments.

In Vitro Cytotoxicity & Human Cell Line Screening

DCPMU exhibits cell-line specific cytotoxicity, being the most potent diuron metabolite in Caco-2 human colon adenocarcinoma cells [3]. Researchers conducting toxicological profiling of environmental contaminants or studying intestinal barrier function should use DCPMU as a reference compound to establish comparative IC50 values, rather than relying on the less potent parent diuron or the aniline metabolite DCA.

Agricultural Sediment & Soil Residue Analysis

In field studies of herbicide application in crops like sugarcane, DCPMU often accumulates in stream sediments at concentrations exceeding the parent diuron (DCPMU/diuron ratio > 1) [4]. Analytical laboratories and environmental consultancies require a certified reference standard of DCPMU to develop and validate sensitive HPLC or LC-MS/MS methods for monitoring these residues and assessing the true environmental burden of phenylurea herbicides.

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